molecular formula C12H6Cl2F3N3O2S B12688012 Benzamide, 2,6-dichloro-N-(((4-(trifluoromethyl)-2-thiazolyl)amino)carbonyl)- CAS No. 71601-37-1

Benzamide, 2,6-dichloro-N-(((4-(trifluoromethyl)-2-thiazolyl)amino)carbonyl)-

Cat. No.: B12688012
CAS No.: 71601-37-1
M. Wt: 384.2 g/mol
InChI Key: GMTAEWWYNWXCID-UHFFFAOYSA-N
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Description

Benzamide, 2,6-dichloro-N-(((4-(trifluoromethyl)-2-thiazolyl)amino)carbonyl)- is a synthetic compound known for its potent biological activities. It is characterized by the presence of dichloro and trifluoromethyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,6-dichloro-N-(((4-(trifluoromethyl)-2-thiazolyl)amino)carbonyl)- typically involves multiple steps. One common method starts with the preparation of 2,6-dichlorobenzoyl chloride, which is then reacted with 4-(trifluoromethyl)-2-thiazolylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,6-dichloro-N-(((4-(trifluoromethyl)-2-thiazolyl)amino)carbonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, 2,6-dichloro-N-(((4-(trifluoromethyl)-2-thiazolyl)amino)carbonyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. It targets enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines. The molecular pathways involved include the inhibition of tyrosine kinase 2 (TYK2) and Janus kinase (JAK) pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
  • 2,6-Dichloro-N-(4-(trifluoromethyl)benzyl)benzamide

Uniqueness

Compared to similar compounds, Benzamide, 2,6-dichloro-N-(((4-(trifluoromethyl)-2-thiazolyl)amino)carbonyl)- exhibits higher selectivity and potency in enzyme inhibition. Its unique trifluoromethyl-thiazole moiety contributes to its enhanced biological activity and stability .

Properties

CAS No.

71601-37-1

Molecular Formula

C12H6Cl2F3N3O2S

Molecular Weight

384.2 g/mol

IUPAC Name

2,6-dichloro-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]carbamoyl]benzamide

InChI

InChI=1S/C12H6Cl2F3N3O2S/c13-5-2-1-3-6(14)8(5)9(21)19-10(22)20-11-18-7(4-23-11)12(15,16)17/h1-4H,(H2,18,19,20,21,22)

InChI Key

GMTAEWWYNWXCID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC2=NC(=CS2)C(F)(F)F)Cl

Origin of Product

United States

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